(2S)-2-(methylamino)hexanoic acid

Descripción general

Descripción

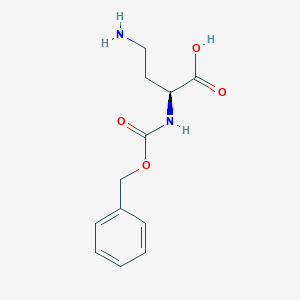

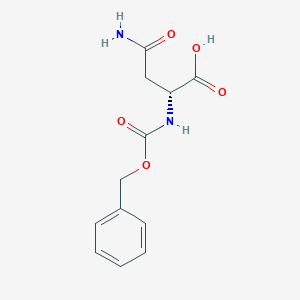

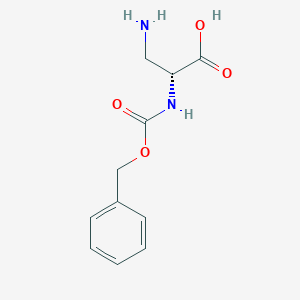

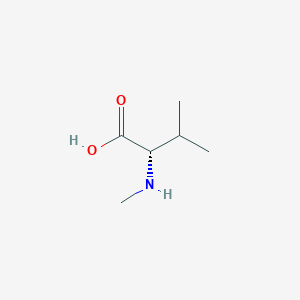

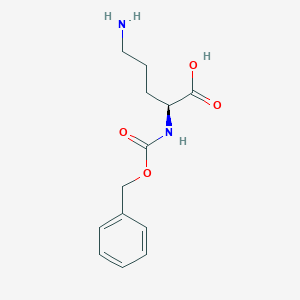

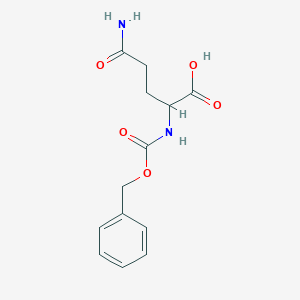

“(2S)-2-(methylamino)hexanoic acid” is a chemical compound with the CAS Number 17343-27-0 . It has a molecular weight of 145.2 and a molecular formula of C7H15NO2 .

Molecular Structure Analysis

The InChI code for “(2S)-2-(methylamino)hexanoic acid” is 1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.

Aplicaciones Científicas De Investigación

Sustainable Solvent Alternatives

Vincent Rapinel et al. (2020) discuss 2-methyloxolane (2-MeOx) as a bio-based solvent for the extraction of natural products, emphasizing its potential as an environmentally friendly substitute for petroleum-based solvents like hexane. This highlights the push towards greener alternatives in chemical extraction processes, where compounds like "(2S)-2-(methylamino)hexanoic acid" could play a role in the extraction efficiency and solvent selection criteria due to their chemical properties (Rapinel et al., 2020).

Neurotoxin Research

Research by O. Koksharova and N. Safronova (2022) on β-N-methylamino-L-alanine (BMAA), a non-protein amino acid produced by cyanobacteria, emphasizes its importance in understanding neurodegenerative diseases. This compound's study helps unravel the molecular mechanisms of biological activity and the impact on environmental and human health, suggesting the broader implications of studying similar compounds (Koksharova & Safronova, 2022).

Plant Disease Control

P. Aranega-Bou et al. (2014) discuss the use of hexanoic acid as a natural compound to induce resistance in plants against pathogens, demonstrating the potential of certain acids, including "(2S)-2-(methylamino)hexanoic acid," in developing sustainable agriculture practices and natural pest management strategies (Aranega-Bou et al., 2014).

Analytical Chemistry and Toxicology

S. Banack and S. Murch (2017) highlight the importance of analytical methods in detecting and quantifying non-proteinogenic amino acids like BMAA and its isomers, reflecting the critical role of chemical analysis in environmental and health-related research. This underscores the importance of advanced analytical techniques in studying compounds with potential environmental and health impacts (Banack & Murch, 2017).

Biocatalyst Inhibition

L. Jarboe et al. (2013) review the inhibitory effects of carboxylic acids, including hexanoic acid, on microbial fermentation processes. This research area is crucial for optimizing biotechnological applications and developing strategies to mitigate inhibition, potentially relevant for the broader family of carboxylic acids to which "(2S)-2-(methylamino)hexanoic acid" belongs (Jarboe et al., 2013).

Safety And Hazards

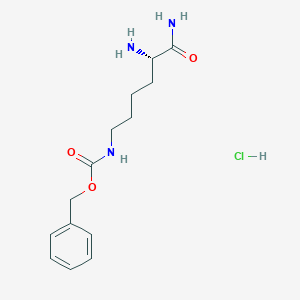

“(2S)-2-(methylamino)hexanoic acid” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(2S)-2-(methylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDYKABXINADKS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426636 | |

| Record name | L-Norleucine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(methylamino)hexanoic acid | |

CAS RN |

17343-27-0 | |

| Record name | N-Methyl-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Norleucine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)